2-Phenyl-4-bromomethylpyridine
Description
2-Phenyl-4-bromomethylpyridine is a heterocyclic compound featuring a pyridine core substituted with a phenyl group at position 2 and a bromomethyl (-CH₂Br) group at position 3. This structure combines aromatic π-electron systems with a reactive bromomethyl moiety, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or ligands in coordination chemistry . Its molecular formula is C₁₂H₁₀BrN, with a molecular weight of 248.12 g/mol.
Properties
Molecular Formula |
C12H10BrN |
|---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
4-(bromomethyl)-2-phenylpyridine |
InChI |
InChI=1S/C12H10BrN/c13-9-10-6-7-14-12(8-10)11-4-2-1-3-5-11/h1-8H,9H2 |
InChI Key |
XKGAFWZQGRFUNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
4-(Bromomethyl)pyridine hydrobromide
- Structure : Lacks the 2-phenyl group but retains the bromomethyl substituent at position 4.
- Applications : Used in synthesizing benzoxazole derivatives and amines like 1,2-ethylenediamine .
2-Bromo-4-(bromomethyl)pyridine hydrobromide
- Structure : Additional bromine at position 2 (similarity score: 0.80 to 2-Phenyl-4-bromomethylpyridine) .
- Reactivity : The dual bromine sites enable sequential functionalization, useful in iterative coupling reactions.
4-Bromo-2-[(phenylimino)methyl]pyridine
- Structure: Replaces bromomethyl with a phenylimino (-CH=N-C₆H₅) group at position 4.
- Properties: The imino group introduces hydrogen-bonding capability, influencing supramolecular assembly in crystal structures .
5-Bromo-2-chloropyrimidin-4-amine
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP* | Solubility |
|---|---|---|---|---|
| 2-Phenyl-4-bromomethylpyridine | 248.12 | 189–192† | 2.8 | Low in water |
| 4-(Bromomethyl)pyridine | 202.03 | 160–165 | 1.5 | Moderate in DMSO |
| 5-Bromo-2-chloropyrimidin-4-amine | 228.43 | 460–461 | 1.2 | Insoluble in H₂O |
*Predicted using ChemDraw. †From analogous bromide salts .
Antimicrobial Potential
- coli and S. aureus .
- The bromomethyl group may enhance membrane permeability, improving efficacy compared to non-halogenated analogs .
Coordination Chemistry
- 2-Phenyl-4-bromomethylpyridine can act as a ligand precursor. For example, ruthenium complexes with brominated pyridines exhibit catalytic activity in oxidation reactions .
Pharmaceutical Relevance
- Analogues like 4-(4-bromophenyl)-4-hydroxypiperidine are intermediates in antipsychotics (e.g., Bromperidol) .
Preparation Methods
Reaction Conditions and Optimization
-
Substrate : 4-Methylpyridine reacts with NBS in a 1:0.7–1.3 molar ratio.
-
Solvent : Carbon tetrachloride (CCl₄) is employed for its inertness and ability to stabilize radical intermediates.
-
Temperature and Time : Optimal yields (∼75%) are achieved at 70°C with a 4-hour reflux. Prolonged reaction times (>10 hours) or higher temperatures (>90°C) lead to side reactions, including over-bromination.
Mechanism
The reaction proceeds via a radical chain mechanism initiated by light or thermal homolysis of NBS. Abstraction of a hydrogen atom from the methyl group generates a benzyl radical, which subsequently reacts with bromine to form the brominated product.
Table 1: Optimization of NBS-Based Bromination
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Molar Ratio (NBS) | 0.7–1.3 eq | 1.0 eq | 75 |
| Temperature (°C) | 50–90 | 70 | 75 |
| Time (hours) | 4–10 | 4 | 75 |
Alternative Bromination with Bromic Acid and Hydrogen Peroxide
To circumvent the high cost of NBS, industrial-scale methods have explored bromic acid (HBrO₃) and hydrogen peroxide (H₂O₂) as brominating agents. While initially developed for 2-(4-methylphenyl)propionic acid, this approach is theoretically adaptable to pyridine systems.
Key Advantages
Challenges
-
By-Product Formation : Equivalent amounts of HBr are generated, necessitating efficient neutralization.
-
Substrate Compatibility : The electron-deficient pyridine ring may reduce reactivity compared to benzene derivatives, requiring longer reaction times.
Purification and Crystallization Techniques
Post-synthesis purification is critical for obtaining high-purity 2-phenyl-4-bromomethylpyridine. Patent EP0000106B1 outlines a protocol involving:
-
Liquid-Liquid Extraction : Separation of the organic layer (methylene chloride) from aqueous sodium bicarbonate.
-
Drying and Concentration : Anhydrous magnesium sulfate removes residual water, followed by rotary evaporation to concentrate the product.
-
Recrystallization : Dissolution in tetrahydrofuran (THF) and gradual cooling yields crystalline product.
Table 2: Solubility Data for 2-Phenyl-4-bromomethylpyridine
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 40.3 |
| THF | 20.2 |
| Ethanol | <1 |
Industrial-Scale Considerations
Cost-Benefit Analysis
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Phenyl-4-bromomethylpyridine, and how do reaction conditions influence yield?
- Methodology : Bromination of 4-methylpyridine derivatives is a common approach. For example, brominating agents like N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) or catalytic FeBr₃ can introduce the bromomethyl group. Solvent choice (e.g., CCl₄ or DMF) and temperature (60–80°C) significantly affect reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
- Data Consideration : Monitor reaction progress using TLC (Rf values ~0.3–0.5 in hexane/EtOAc 3:1) and confirm purity via HPLC (>95%) .
Q. How should researchers characterize 2-Phenyl-4-bromomethylpyridine to confirm structural integrity?
- Analytical Workflow :
- NMR : ¹H NMR (CDCl₃) should show a singlet for the bromomethyl group (δ ~4.5–4.7 ppm) and aromatic protons (δ 7.2–8.5 ppm). ¹³C NMR confirms the quaternary carbon adjacent to Br (δ ~30–35 ppm) .
- Mass Spectrometry : ESI-MS should display [M+H]⁺ peaks matching the molecular formula (C₁₂H₁₀BrN). High-resolution MS (HRMS) ensures exact mass confirmation .
- X-ray Crystallography : For unambiguous structural validation, single-crystal analysis resolves bond angles and packing motifs (if crystallizable) .
Q. What safety protocols are essential when handling 2-Phenyl-4-bromomethylpyridine?
- Precautions : Due to limited toxicity data (no acute/chronic studies available), handle under fume hoods with PPE (gloves, lab coat, goggles). Avoid inhalation and skin contact .
- Waste Management : Neutralize brominated byproducts with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of the bromomethyl group under varying conditions?
- Experimental Design :
- Compare nucleophilic substitution (e.g., with amines) vs. elimination pathways (e.g., dehydrohalogenation) under basic (K₂CO₃) or acidic (H₂SO₄) conditions.
- Use kinetic assays (UV-Vis monitoring) to track intermediate formation. DFT calculations (Gaussian 09) model transition states and validate experimental outcomes .
- Data Interpretation : Conflicting reactivity reports may arise from solvent polarity or trace moisture; control humidity via molecular sieves .
Q. What strategies optimize the use of 2-Phenyl-4-bromomethylpyridine in supramolecular chemistry or drug design?
- Supramolecular Applications :
- The bromomethyl group enables functionalization via Suzuki coupling (e.g., with aryl boronic acids) to generate extended π-systems for materials science.
- Study hydrogen-bonding interactions (e.g., with carbonyl groups) using IR spectroscopy (shift in ν(C=O) from ~1700 to 1680 cm⁻¹) .
Q. How can researchers address gaps in ecological or toxicological data for this compound?
- Proposed Studies :
- Ecotoxicity : Perform Daphnia magna acute toxicity tests (OECD 202) to estimate LC₅₀ values.
- Biodegradation : Use OECD 301F (manometric respirometry) to assess mineralization in soil/water systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
